molecular formula C21H17N2NaO3S B4997467 sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate

sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate

Cat. No.: B4997467
M. Wt: 400.4 g/mol
InChI Key: PQYYIQJGKUGBAV-UHFFFAOYSA-M
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Description

Sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate typically involves the reaction of an α,β-unsaturated ketone with hydrazine derivatives under acidic conditions. The reaction is carried out in the presence of a catalyst, often using glacial acetic acid as the solvent . The process involves the formation of a pyrazoline intermediate, which is then sulfonated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Eco-friendly methodologies, such as microwave-assisted reactions and heterogeneous catalytic systems, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Scientific Research Applications

Sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial, antidiabetic, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and fluorescent dyes

Mechanism of Action

The mechanism of action of sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
  • 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline
  • 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone

Uniqueness

Sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate is unique due to its specific structural features and the presence of both sulfonate and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S.Na/c24-27(25,26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16;/h1-14,21H,15H2,(H,24,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYYIQJGKUGBAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=CC=C4.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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